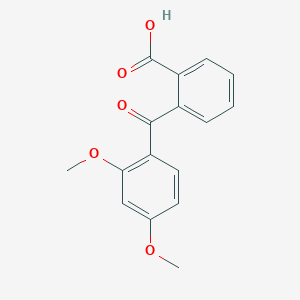

2-(2,4-Dimethoxybenzoyl)benzoic acid

Description

2-(2,4-Dimethoxybenzoyl)benzoic acid is a benzoic acid derivative featuring a benzoyl group substituted with two methoxy (-OCH₃) groups at positions 2 and 4 of the benzene ring. This compound is structurally characterized by a planar aromatic system, where the electron-donating methoxy groups influence its electronic properties, solubility, and reactivity.

Applications of this compound are inferred from studies on structurally similar derivatives. For instance, 2,4-dimethoxybenzoic acid derivatives are utilized in materials science for their UV absorption properties when intercalated into layered double hydroxides (LDHs), demonstrating enhanced thermal stability and photoprotective capabilities .

Properties

IUPAC Name |

2-(2,4-dimethoxybenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-10-7-8-13(14(9-10)21-2)15(17)11-5-3-4-6-12(11)16(18)19/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVULWCHEVXNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977498 | |

| Record name | 2-(2,4-Dimethoxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61959-31-7 | |

| Record name | 2-(2,4-Dimethoxybenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61959-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC77978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dimethoxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethoxybenzoyl)benzoic acid typically involves the reaction of 2,4-dimethoxybenzoyl chloride with benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethoxybenzoyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or aldehydes.

Substitution: Generation of derivatives with different functional groups.

Scientific Research Applications

Anti-inflammatory and Antioxidant Properties

Research indicates that derivatives of benzoic acid, including 2-(2,4-Dimethoxybenzoyl)benzoic acid, exhibit significant anti-inflammatory and antioxidant activities. These compounds can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

Synthesis of Novel Drug Candidates

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the development of new anti-cancer drugs that target specific pathways involved in tumor growth. The ability to modify its structure allows for the creation of analogs with enhanced efficacy against cancer cells .

Polymer Chemistry

2-(2,4-Dimethoxybenzoyl)benzoic acid is used in synthesizing polymeric materials with tailored properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Photoinitiators in UV-Curable Systems

This compound has been explored as a photoinitiator for UV-curable coatings. Its ability to absorb UV light and initiate polymerization reactions is valuable in developing fast-curing systems for industrial applications .

Case Studies

Mechanism of Action

The mechanism by which 2-(2,4-Dimethoxybenzoyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their comparative properties are summarized below:

Key Observations:

- Substituent Position Effects: The 2,4-dimethoxy configuration on the benzoyl group enhances thermal stability compared to mono-methoxy analogs, as seen in LDH nanocomposites .

- Electronic Effects : Methoxy groups increase electron density on the aromatic ring, reducing acidity compared to hydroxyl-substituted analogs (e.g., 2,4-dihydroxybenzoic acid has pKa ~2.7, while methoxy derivatives are less acidic) .

Spectral and Analytical Data

FT-IR and NMR :

- 2-(2,4-Dimethoxybenzoyl)benzoic acid : Expected IR peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy). NMR would show two singlet peaks for the methoxy groups (~3.8 ppm) and aromatic protons split by substituent positions .

- 2,4-Dihydroxybenzoic acid : Distinctive broad O-H stretches (~3000 cm⁻¹) and downfield-shifted aromatic protons due to H-bonding .

UV-Vis Absorption :

- The dimethoxy substitution in 2-(2,4-dimethoxybenzoyl)benzoic acid enhances UV absorption at ~280–320 nm, making it suitable for photoprotective applications .

Biological Activity

2-(2,4-Dimethoxybenzoyl)benzoic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that have been studied in recent years. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2,4-Dimethoxybenzoyl)benzoic acid can be represented as follows:

This compound features two methoxy groups attached to a benzoyl moiety, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that 2-(2,4-Dimethoxybenzoyl)benzoic acid exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been demonstrated in various in vitro assays.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance, it has shown efficacy against different cancer cell lines, including:

- MCF-7 (breast cancer)

- NCI-H1299 (lung cancer)

- MDA-MB231 (triple-negative breast cancer)

In these studies, the compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth.

| Cell Line | IC50 Value (µg/ml) |

|---|---|

| MCF-7 | 40 |

| MDA-MB231 | 30 |

| NCI-H1299 | 40 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that 2-(2,4-Dimethoxybenzoyl)benzoic acid possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

The biological activity of 2-(2,4-Dimethoxybenzoyl)benzoic acid can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.

- Scavenging Free Radicals : Its antioxidant properties help mitigate oxidative damage.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of 2-(2,4-Dimethoxybenzoyl)benzoic acid on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 30 µg/ml after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups .

Study 2: Anti-inflammatory Effects

In a study assessing anti-inflammatory properties, researchers treated macrophages with 2-(2,4-Dimethoxybenzoyl)benzoic acid and measured cytokine levels. The results indicated a marked decrease in TNF-alpha and IL-6 production, supporting its potential application in inflammatory conditions .

Study 3: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against E. coli. The compound exhibited an MIC of 50 µg/ml, demonstrating its potential as an antimicrobial agent .

Q & A

Basic Questions

Q. What spectroscopic techniques are essential for confirming the structure of 2-(2,4-Dimethoxybenzoyl)benzoic acid?

- Methodological Answer :

- 1H/13C-NMR : Assign methoxy (δ ~3.8–3.9 ppm) and aromatic proton signals to confirm substitution patterns. For example, highlights the use of NMR to verify cyclization products of thiourea derivatives .

- FT-IR : Identify carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and hydroxyl (O-H) bands (if present) to confirm carboxylic acid and ketone functionalities .

- HPLC : Monitor purity (>95%) using reverse-phase chromatography, as described in for similar benzoic acid derivatives .

Q. How is 2-(2,4-Dimethoxybenzoyl)benzoic acid utilized as a pharmaceutical impurity reference standard?

- Methodological Answer :

- The compound is listed in pharmaceutical catalogs (e.g., ACI 010210) as an impurity standard for acetylsalicylic acid (aspirin) .

- Researchers employ it in HPLC-UV or LC-MS workflows to quantify trace impurities, ensuring compliance with pharmacopeial limits (e.g., European Pharmacopoeia). Calibration curves are generated using certified reference materials (CRMs) with defined purity (>95%) .

Advanced Research Questions

Q. How can synthetic yields of 2-(2,4-Dimethoxybenzoyl)benzoic acid be optimized while minimizing byproducts?

- Methodological Answer :

- Stepwise Functionalization : Introduce dimethoxy groups early to avoid competing side reactions. demonstrates this strategy in multi-step syntheses of nitro-substituted benzoic acids .

- Catalytic Hydrogenation : Reduce nitro intermediates (e.g., nitroterephthalates) using Pd/C under H₂ to prevent over-reduction, as shown in .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity products (>98%) .

Q. What computational models predict the reactivity of 2-(2,4-Dimethoxybenzoyl)benzoic acid in heterocyclic synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. references heuristic models (e.g., Pistachio/Bkms_metabolic) to evaluate feasible synthetic routes .

- Retrosynthetic Analysis : Identify key disconnections (e.g., benzoyl group or methoxy substituents) using tools like Reaxys to design novel analogs .

Q. How do reaction conditions influence cyclization pathways of benzoic acid derivatives into heterocycles?

- Methodological Answer :

- Solvent Effects : Dry acetone promotes thiourea cyclization to pyrimidines (), while ethoxide facilitates quinoxaline formation .

- Acid/Base Catalysis : Basic conditions (e.g., NaOH) favor nucleophilic attack, whereas acidic media (H₂SO₄) enhance electrophilic substitution, as seen in for nitration .

- Temperature Control : Reflux (e.g., 80°C in THF) optimizes ring closure kinetics without decomposing sensitive intermediates .

Key Considerations for Experimental Design

- Contradiction Analysis : If NMR spectra show unexpected peaks (e.g., δ 2.5 ppm), assess for incomplete demethylation or solvent residues. Cross-validate with mass spectrometry (ESI-MS) .

- Scale-Up Challenges : Catalytic steps (e.g., hydrogenation) require careful pressure regulation to avoid exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.